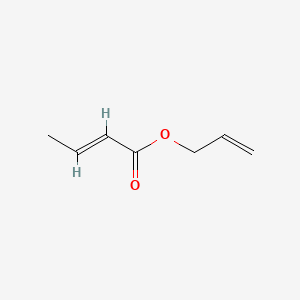

Allyl crotonate

Description

Significance of Allyl Crotonate as a Synthetic Building Block in Organic Chemistry

The presence of two reactive double bonds with different reactivities makes this compound a versatile building block in organic synthesis. kpi.ua This structural characteristic allows for selective reactions, enabling the synthesis of complex molecules. For instance, the allyl group can participate in reactions such as Tsuji-Trost allylic migrations, while the crotonate moiety can undergo conjugate additions. otago.ac.nz This differential reactivity is crucial for constructing molecular scaffolds found in natural products. otago.ac.nz

The utility of this compound and its derivatives extends to the formation of various heterocyclic and carbocyclic systems. Research has demonstrated its use in annulation reactions and as a precursor in the synthesis of functionalized polymers. researchgate.netthieme-connect.com The ability to introduce both an ester functionality and a reactive alkene through a single molecule is a key advantage in multistep synthetic sequences.

Overview of Key Research Domains Pertaining to this compound

The primary research domains involving this compound are polymer chemistry and organic synthesis. In polymer science, a significant area of investigation is its behavior in cyclopolymerization reactions. kpi.uaacs.orgcapes.gov.br Due to the presence of two polymerizable double bonds, this compound can form polymers with cyclic structures within the main chain, which can impart unique properties to the resulting material. Electron spin resonance (ESR) studies have been employed to understand the mechanism of its cyclopolymerization and the reactivity of its double bonds. kpi.ua

In organic synthesis, this compound is utilized in a variety of carbon-carbon bond-forming reactions. It has been used as a substrate in studies involving allylindium reagents and in asymmetric conjugate addition reactions. researchgate.netresearchgate.net Furthermore, its derivatives are explored in the synthesis of natural product scaffolds and other complex organic molecules. otago.ac.nz The flavor and fragrance industry also shows interest in this compound and related esters. thegoodscentscompany.comsci-hub.st

Historical Development of Academic Investigations on this compound

Academic interest in this compound and related unsaturated esters can be traced back to early studies on polymerization. Initial investigations into the polymerization of crotonate esters were limited due to their low reactivity in common radical polymerization methods. nih.gov A significant advancement in the study of this compound came with the exploration of cyclopolymerization in the latter half of the 20th century. Research in the 1980s and 1990s, for example, utilized techniques like ESR spectroscopy to probe the intricacies of the radical cyclopolymerization of dienes such as this compound. kpi.uaacs.orgcapes.gov.br These studies aimed to elucidate the reaction mechanisms and the relative reactivities of the different double bonds within the monomer. kpi.ua

More recent research has focused on leveraging the synthetic potential of this compound as a building block. Studies in the 21st century have explored its use in transition metal-catalyzed reactions, such as the Tsuji-Trost reaction, to construct complex molecular architectures. otago.ac.nz The development of new catalytic systems continues to expand the synthetic utility of this compound and its derivatives, enabling more efficient and selective transformations. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJBUWVXSNLWEQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024603 | |

| Record name | Allyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Allyl crotonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5453-44-1, 20474-93-5 | |

| Record name | 2-Propen-1-yl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020474935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl crotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK441L7HUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Allyl Crotonate

Established Synthetic Pathways to Allyl Crotonate and its Analogues

The synthesis of this compound and related compounds can be achieved through several established methods, primarily involving esterification and isomerization reactions.

Esterification Routes and Catalytic System Considerations

The direct esterification of crotonic acid with allyl alcohol is a fundamental method for producing this compound. This reaction is typically catalyzed by an acid, such as sulfuric acid, to achieve reasonable yields. wikipedia.org Industrial preparations often involve the oxidation of crotonaldehyde (B89634) to crotonic acid, which is then esterified. wikipedia.org

Alternative esterification approaches have also been developed. For instance, reacting methallyl chloride with an aqueous solution of sodium crotonate has been shown to produce meththis compound. google.com This method highlights the use of alkali metal salts of the carboxylic acid in the synthesis of unsaturated esters. google.com Furthermore, palladium-catalyzed C-H oxidation provides a modern route to allylic esters, coupling terminal olefins directly with carboxylic acids. nih.gov

The choice of catalytic system is crucial for optimizing the synthesis of crotonate esters. While traditional acid catalysis is effective, research into more advanced catalytic systems is ongoing. For example, the group-transfer polymerization (GTP) of various alkyl crotonates has been successfully achieved using organic superacid catalysts. acs.orgresearchgate.net

Isomerization Strategies for Butenoate Derivatives to Crotonates

Isomerization of butenoate derivatives presents another strategic pathway to crotonates. Methyl 3-butenoate, for example, can be isomerized to methyl crotonate (methyl 2-butenoate). google.com This process can be facilitated by treating the butenoate with sodium hydroxide (B78521) in methanol (B129727) at room temperature, although this can lead to the formation of byproducts. google.com A cleaner isomerization can be achieved using an anionic resin like Amberlite IR-45 at elevated temperatures, which can yield up to 55% isomerization after 3 hours. google.com

Stereoselective Functionalization and Advanced Derivatization of this compound

The presence of a double bond in the crotonate moiety makes this compound a prime candidate for stereoselective functionalization, enabling the synthesis of complex chiral molecules.

Asymmetric Conjugate Addition Reactions Involving Crotonate Esters

Asymmetric conjugate addition is a powerful tool for introducing chirality. Various nucleophiles can be added to the β-position of the crotonate ester in a stereocontrolled manner.

Rhodium(I) catalysts, in conjunction with chiral phosphine (B1218219) ligands like (S)-binap, have been effectively used for the asymmetric conjugate 1,4-addition of arylboronic acids to α,β-unsaturated esters, including isopropyl crotonate, yielding β-aryl esters with high enantioselectivity. nih.govscilit.com The steric bulk of the ester group can influence the enantioselectivity of these reactions. thieme-connect.com Similarly, the conjugate addition of 2- and 4-pyridylcuprates to Michael acceptors like methyl crotonate has been explored. imperial.ac.uk

Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of conjugate addition reactions. Oxazolidinones, for instance, have been extensively used as chiral auxiliaries to induce diastereoselective conjugate additions to crotonates since their initial report in 1993. nih.govresearchgate.net The diastereoselectivity of copper-mediated conjugate additions to chiral crotonates can be influenced by factors such as Lewis acid additives, solvent, and the nature of the organometallic nucleophile. nih.gov This allows for the selective formation of different diastereomers from the same chiral crotonate starting material. nih.gov Fluorous-supported oxazolidinone chiral auxiliaries have also been developed, offering good stereocontrol and simplified product purification in radical-mediated conjugate additions. nih.gov

Remote chiral substituents can also exert significant control over diastereoselectivity. In the conjugate addition of lithiated α-(phenylsulfonyl)allylic carbanions to ethyl crotonate, a remote chiral auxiliary bearing an aromatic nucleus can lead to high diastereoselectivity. beilstein-journals.org This effect is attributed to a proposed π-Li+ interaction that transmits the chiral information over a distance of four atoms. beilstein-journals.org The presence of an aromatic group on the chiral auxiliary was found to be crucial for achieving high selectivity. beilstein-journals.org

Diastereoselective Allylation of 2-Oxocarboxylic Acids with Crotonate Derivatives

The diastereoselective allylation of 2-oxocarboxylic acids using crotonate derivatives provides access to valuable 2-allyl derivatives of 2-hydroxycarboxylic acids. researchgate.netresearchgate.net Indium-mediated allylation of 2-oxocarboxylic acids or their sodium salts with ethyl 4-bromocrotonate proceeds with high diastereoselectivity. researchgate.netresearchgate.net This reaction offers a direct route to compounds that are precursors to various biologically important molecules. researchgate.netresearchgate.net

Synthesis of Nitrogen-Containing Derivatives of Crotonates

The introduction of nitrogen-containing functional groups into the crotonate framework is of significant interest for the synthesis of biologically active molecules and valuable synthetic intermediates, including amino acids and heterocyclic compounds.

Preparation of Beta-Amino Crotonate Compounds

Beta-amino crotonates are crucial intermediates in the synthesis of various pharmaceuticals, including dihydropyridine (B1217469) calcium channel blockers like Nisoladipine and Felodipine. google.comhaui.edu.vn The most common synthetic route involves the reaction of a keto-ester, typically ethyl acetoacetate (B1235776) or methyl acetoacetate, with an amine source. google.comhaui.edu.vn

Industrial and laboratory-scale syntheses often employ ammonia (B1221849) or ammonium (B1175870) salts as the nitrogen source. google.comhaui.edu.vn A typical procedure involves reacting ethyl acetoacetate with ammonium acetate (B1210297) in a solvent such as methanol at room temperature. haui.edu.vn Research has shown that optimizing the molar ratio of reactants and the reaction time can lead to high yields of the desired ethyl 3-aminocrotonate. For example, a molar ratio of 1:3 for ethyl acetoacetate to ammonium acetate over 20 hours in methanol resulted in a 92% yield of the purified product. haui.edu.vn

Continuous flow synthesis processes have been developed to improve efficiency and yield for industrial applications. google.comgoogle.com These methods involve reacting a ketonic ester with a base like ammonia, methylamine, or ethylamine, optionally in the presence of a solvent and an acid catalyst such as acetic acid to reduce reaction time. google.comgoogle.com Continuous processes can achieve high purity (>99.9%) and yields greater than 93%. google.com

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

| Ethyl acetoacetate, Ammonium acetate | Methanol | Room temp, 20 hrs | Ethyl 3-aminocrotonate | 92% haui.edu.vn |

| Ketonic ester, Base (e.g., ammonia) | Organic solvent, Acid catalyst (optional) | Continuous flow | Beta-amino crotonate | >93% google.com |

Amination Reactions of Allylic C-H Bonds in Crotonate Esters

Direct functionalization of C-H bonds is a highly atom-economical strategy. For crotonate esters, the amination of the allylic C-H bond is a valuable transformation for synthesizing γ-amino acid derivatives.

Cobalt-based metalloradical catalysis has proven effective for the enantioselective intermolecular amination of allylic C-H bonds in arylcrotonate esters. nih.gov Using a specifically designed chiral D2-symmetric amidoporphyrin ligand, a Co(II) complex can activate an organic azide (B81097) to generate a cobalt(III)-aminyl radical intermediate. nih.gov This intermediate then proceeds through a stepwise radical pathway involving hydrogen atom abstraction from the allylic position of the crotonate, followed by radical substitution to form the aminated product with high yield and enantioselectivity. nih.gov For instance, the amination of ethyl phenylcrotonate using this system produced the corresponding γ-amino acid ester in good yield and high enantioselectivity. nih.gov

Manganese-based catalysts have also been explored for intermolecular allylic C-H amination. nih.gov Systems using manganese nitrene complexes, however, often face challenges with selectivity, yielding mixtures of allylic amination products and aziridines, particularly with simple olefins. nih.gov For electron-deficient olefins like arylcrotonate esters, cobalt-catalyzed systems have shown superior site-selectivity for the allylic position. nih.gov

| Substrate | Catalyst System | Key Features | Product Type |

| Arylcrotonate esters | Co(II) complex with chiral amidoporphyrin ligand | Enantioselective, operates via metalloradical catalysis | γ-Aryl γ-amino acid esters nih.gov |

| Electron deficient arylcrotonate esters | Cobalt-based catalysts | High site-selectivity for allylic C-H amination | Allylic amination products nih.gov |

| General Olefins | Manganese nitrene complexes | Often yields mixtures of amination and aziridination products | Allylic amines, Aziridines nih.gov |

Asymmetric Synthesis of Amino Acid Derivatives from this compound

This compound serves as a versatile four-carbon building block for the asymmetric synthesis of various amino acid derivatives. One powerful strategy involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. These complexes act as chiral nucleophiles in Michael-type addition reactions.

For example, the asymmetric synthesis of optically active 3-methylglutamine derivatives has been achieved starting from this compound. nih.gov The synthesis involved a Michael-type addition reaction to create the key carbon-carbon bond, followed by several steps to modify protecting groups, ultimately yielding a derivative suitable for solid-phase peptide synthesis. nih.gov

Iridium-catalyzed allylic substitution is another prominent method for creating chiral amino acid derivatives. nih.gov These reactions typically involve the reaction of an iridium complex with an allylic substrate and a stabilized enolate derived from an amino acid Schiff base. The use of chiral ligands on the iridium center allows for high enantio- and diastereoselectivity in the formation of the new carbon-carbon bond. nih.gov

Furthermore, the addition of chiral nitrogen nucleophiles to crotonate esters provides a direct route to β-amino acids. The SAMP/RAMP hydrazine (B178648) methodology is a well-established example. wiley-vch.de In this approach, a deprotonated chiral hydrazine (like TMS-SAMP) adds to an enoate such as methyl or tert-butyl crotonate in a hetero-Michael addition. wiley-vch.de The resulting β-hydrazino ester is formed with high diastereoselectivity. Subsequent cleavage of the N-N bond with a reagent like Raney nickel yields the desired β-amino acid with excellent enantioselectivity (90-98% ee). wiley-vch.de

Construction of Complex Molecular Architectures via Crotonate Chemistry

The reactivity of the crotonate scaffold can be harnessed to build larger, more complex molecules through reactions such as dimerizations, which create new carbon-carbon bonds and introduce multiple functional groups simultaneously.

Dimerization Reactions of Crotonate Derivatives

The dimerization of crotonates provides an efficient route to difunctional C8 monomers, such as 2-ethylidene-3-methylpentanedioates, which are valuable precursors for step-growth polymerizations. acs.org

Several catalytic systems have been developed to achieve this transformation:

Organocatalysis: N-Heterocyclic carbenes (NHCs), such as 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (IiPr2Me2), have been shown to catalyze the dimerization of crotonates at room temperature. acs.org Similarly, electron-rich phosphines have been used as organocatalysts for the head-to-tail dimerization of alkyl crotonates, proceeding smoothly under mild conditions to give functionalized diesters in excellent yields and stereoselectivity. researchgate.net The mechanism is thought to be analogous to the Rauhut-Currier reaction. researchgate.net

Base Catalysis: Strong bases like potassium tert-butoxide in THF can effect a rapid dimerization of crotonates, with reactions reaching full conversion in under 15 seconds. acs.org

Thermal Dimerization: The solid-state thermal reaction of alkali-metal crotonates can also lead to dimers. The structure of the product is highly dependent on the cation. Sodium crotonate, upon heating, gives almost exclusively hex-1-ene-3,4-dicarboxylate. rsc.org In contrast, potassium crotonate yields a mixture of three isomeric dimers, likely due to the different packing arrangement in the crystal lattice influenced by the larger ionic radius of potassium. rsc.org

Copper Catalysis: A unique dimerization of 4,4-dichloro-2-butenoic acid derivatives has been observed under copper catalysis with bis(pinacolato)diboron. beilstein-journals.orgbeilstein-journals.org This reaction proceeds via an initial copper-boron insertion into the double bond, followed by the formation of an enolate that is trapped by a second molecule of the starting material, leading to a densely functionalized dimer with excellent diastereoselectivity. beilstein-journals.orgbeilstein-journals.org The presence of the two chlorine atoms at the γ-position was found to be crucial for this specific dimerization pathway. beilstein-journals.org

| Dimerization Method | Catalyst/Conditions | Substrate | Key Finding |

| Organocatalysis | N-Heterocyclic Carbene (IiPr2Me2) | Crotonate esters | Effective dimerization at room temperature acs.org |

| Organocatalysis | Electron-rich Phosphines | Alkyl crotonates | High yield and stereoselectivity for head-to-tail dimers researchgate.net |

| Base Catalysis | Potassium t-butoxide / THF | Crotonate esters | Rapid reaction (full conversion < 15s) acs.org |

| Thermal (Solid-State) | Heat | Sodium crotonate | Forms hex-1-ene-3,4-dicarboxylate quantitatively rsc.org |

| Thermal (Solid-State) | Heat | Potassium crotonate | Forms a mixture of three isomeric dimers rsc.org |

| Copper Catalysis | Cu catalyst / B2pin2 | 4,4-dichloro-2-butenoic acid derivatives | Forms highly functionalized cyclopropane (B1198618) precursors beilstein-journals.orgbeilstein-journals.org |

Cyclopropane Synthesis Utilizing Crotonate-Derived Intermediates

The synthesis of cyclopropane rings, a common structural motif in numerous biologically active molecules and natural products, can be achieved through reactions involving crotonate esters. unl.pt These methodologies often leverage the reactivity of the carbon-carbon double bond within the crotonate framework.

One notable approach involves the reaction of α,β-unsaturated esters like crotonates with dichlorocarbene (B158193), generated from the thermal decomposition of sodium trichloroacetate (B1195264). This reaction yields β,β-dichlorocyclopropanecarboxylates with fair to good yields. kyoto-u.ac.jp The addition of the dichlorocarbene to the double bond is stereospecific. Subsequent reduction of the resulting dichlorocyclopropane derivatives can lead to the formation of the desired cyclopropane ring. For instance, the reduction of 1-unsubstituted or 1-methoxy-substituted 2,2-dichloro-3-methylcyclopropanecarboxylate with tri-n-butyltin hydride yields both fully and partially reduced cyclopropane esters. kyoto-u.ac.jp

Another strategy for cyclopropanation is the nickel-catalyzed reaction of α,β-unsaturated esters with diiodomethane (B129776) and diethylzinc. While the reaction of benzyl (B1604629) crotonate under these conditions can be sluggish, it still produces the corresponding cyclopropane. rsc.org Furthermore, copper-catalyzed cyclopropanation of γ-bromocrotonate derivatives has been described as a method to access chiral cyclopropanes with high diastereoselectivity and enantioselectivity. acs.org The reaction proceeds via a hydrocupration–alkylation sequence. acs.org

The following table summarizes various research findings on the synthesis of cyclopropanes from crotonate derivatives:

| Starting Material | Reagents | Product | Yield | Reference |

| Benzyl crotonate | CH₂I₂ / Et₂Zn, NiCl₂ | Benzyl cyclopropanecarboxylate | 37% | rsc.org |

| γ-Bromocrotonate derivatives | Copper catalyst | Chiral cyclopropanes | Good to high | acs.org |

| trans-Crotonate | Sodium trichloroacetate (for dichlorocarbene) | β,β-Dichlorocyclopropanecarboxylate | Fair to good | kyoto-u.ac.jp |

| Ethyl crotonate | Isopropylidenetriphenylphosphorane | Ethyl 3-methyl-2-(1'-isobutenyl)-cyclopropanecarboxylate | - | google.com |

Benzothiophene (B83047) and Chromene Synthesis via Sulfur Ylide Chemistry

Sulfur ylides are powerful reagents in organic synthesis, capable of initiating a cascade of reactions to form complex heterocyclic structures. Specifically, crotonate-derived sulfur ylides have been employed in substrate-controlled domino reactions to synthesize benzothiophene and chromene derivatives. acs.orgnih.govfigshare.com

In these reactions, the crotonate-derived sulfur ylide can act as a two-carbon synthon, contributing its α and β carbons or its β and γ carbons to the formation of a new ring system. acs.orgnih.govfigshare.com The outcome of the reaction, leading to either benzothiophene-fused pyran derivatives or substituted chromenes, is dependent on the specific substrates used. acs.orgnih.gov This substrate control allows for divergent synthesis, providing access to different molecular scaffolds from similar starting materials. researchgate.net

The reaction between thioaurones or their analogs and crotonate-derived sulfur ylides has been shown to produce a wide range of benzothiophene-fused pyran derivatives and substituted chromene derivatives. acs.orgnih.govfigshare.comx-mol.com The proposed reaction mechanisms for these domino reactions are complex and can be influenced by the choice of reagents and reaction conditions. nih.govfigshare.com In some cases, the mechanism is supported by DFT calculations. nih.govfigshare.com

The table below outlines key findings in the synthesis of benzothiophenes and chromenes using crotonate-derived sulfur ylides:

| Reactants | Products | Key Features | Reference |

| Thioaurones and crotonate-derived sulfur ylides | Benzothiophene-fused pyran derivatives, substituted chromene derivatives | Substrate-controlled domino reaction; ylide acts as a two-carbon synthon. | acs.orgnih.govfigshare.comx-mol.com |

| Azadienes with a benzothiophene moiety and sulfur ylides | Benzothiophene fused pyrroles or spiro compounds | Leaving-group controlled N- or C-cyclization. | researchgate.net |

Polymerization and Copolymerization Science of Allyl Crotonate

Fundamental Homopolymerization Behavior of Allyl Crotonate

The homopolymerization of this compound is characterized by a propensity for cyclopolymerization, a process where the propagation of the polymer chain involves the formation of cyclic structures. This intramolecular cyclization competes with the intermolecular propagation that leads to linear polymer chains with pendant double bonds.

Mechanistic Studies of Radical Cyclopolymerization

The mechanism of radical cyclopolymerization of this compound has been elucidated through various analytical techniques, with Electron Spin Resonance (ESR) spectroscopy playing a crucial role in identifying the transient radical species involved in the propagation steps.

ESR studies have been instrumental in providing insights into the mechanism of the cyclopolymerization of this compound. By using initiating radicals such as amino, hydroxyl, and phenyl radicals, researchers have been able to detect the different types of radicals that form during the polymerization process. These investigations have revealed that the reactivity of the double bonds in this compound plays a significant role in the polymerization mechanism.

Kinetic studies of the radical polymerization of this compound have shown that the rate of intramolecular cyclization is a key factor determining the final polymer structure. ESR studies have suggested that the rate of intramolecular cyclization for this compound is slower than that for other monomers like N-methyl-N-allylmethacrylamide. kpi.ua This is attributed to the lower reactivity of the crotonyl group, which is influenced by steric hindrance and its electronic properties.

The lower polymerizability of the crotonate double bond, when compared to the allyl group, enhances the cyclopolymerization tendency of this compound. This observation supports the general hypothesis that for unconjugated dienes, a lower polymerizability of one of the double bonds can lead to a higher degree of cyclization, provided the monomer undergoes polymerization at all. kpi.ua However, detailed quantitative kinetic data for the intramolecular cyclization of this compound, such as specific rate constants and activation energies, are not extensively reported in the available literature.

Electron Spin Resonance (ESR) Investigations of Propagating Radicals

Advanced Copolymerization Strategies for this compound

The copolymerization of this compound with other vinyl monomers offers a pathway to synthesize polymers with tailored properties. The incorporation of this compound units into a polymer chain can introduce functionality and modify the polymer architecture.

Free-Radical Copolymerization with Vinyl Monomers

Free-radical copolymerization is a common method for incorporating this compound into polymer chains alongside other vinyl monomers. The relative reactivities of the comonomers determine the composition and sequence distribution of the resulting copolymer.

The determination of monomer reactivity ratios (r1 and r2) is crucial for understanding and controlling the copolymerization process. These ratios describe the relative preference of a propagating radical to add to its own type of monomer versus the comonomer. For the copolymerization of this compound (M1) with a vinyl monomer (M2), r1 represents the ratio of the rate constant for the addition of an this compound radical to an this compound monomer over the rate constant for its addition to a vinyl monomer. Conversely, r2 represents the ratio for the vinyl monomer radical.

To provide a conceptual framework, the following table illustrates how reactivity ratios are typically presented. Please note that the values in this table are hypothetical and for illustrative purposes only, as experimental data for this compound could not be located in the searched literature.

| Comonomer (M2) | r1 (this compound) | r2 (Comonomer) | r1 * r2 | Copolymerization Behavior |

| Styrene | Data not available | Data not available | Data not available | Data not available |

| Methyl Methacrylate (B99206) | Data not available | Data not available | Data not available | Data not available |

| Vinyl Acetate (B1210297) | Data not available | Data not available | Data not available | Data not available |

The Alfrey-Price Q-e scheme is another tool used to predict monomer reactivity ratios. The Q value represents the reactivity of the monomer, while the e value describes its polarity. While Q-e values are available for a wide range of monomers, specific, experimentally determined values for this compound are not listed in common databases. rsc.orgfree.fr Values for related monomers like ethyl crotonate and allyl acetate exist, but direct application to this compound would be an approximation. rsc.org The lack of this fundamental data highlights a gap in the comprehensive understanding of this compound's copolymerization behavior.

Influence of this compound on Polymer Microstructure and Crosslinking

The incorporation of this compound into a polymer chain significantly impacts the final polymer's microstructure and potential for crosslinking. Unlike monofunctional monomers, this compound possesses two distinct reactive sites. The polymerization of allyl monomers can be challenging due to allylic hydrogen atoms acting as potent chain transfer agents, which can lead to the formation of oligomers. researchgate.net In free-radical crosslinking polymerization of multi-allyl compounds, the resulting network polymers are composed of oligomeric primary polymer chains. researchgate.net As polymerization progresses, intermolecular crosslinking becomes more prominent, transforming linear oligomers into branched structures. researchgate.net

The presence of the allyl group introduces a site for post-polymerization modification or crosslinking, a valuable feature for creating network polymers with enhanced thermal and mechanical properties. For instance, allyl methacrylate, another bifunctional monomer, is utilized as a cross-linking agent to improve the hardness and heat resistance of the base material. atamanchemicals.com The dual functionality of allyl methacrylate, with its reactive methacrylate group and an allyl group, allows for a two-stage cross-linking process, resulting in polymers with good chemical resistance, impact strength, and hardness. atamanchemicals.com While direct studies on this compound's crosslinking behavior are less common, the principles observed with similar bifunctional monomers like allyl methacrylate provide a foundational understanding. The less reactive nature of the allyl radical, due to resonance stabilization, can also influence the polymerization kinetics and the resulting polymer architecture. researchgate.net

Controlled/Living Polymerization Techniques for Crotonate Esters

The steric hindrance from the β-methyl group in crotonate esters makes their homopolymerization challenging via conventional radical or anionic methods. semanticscholar.org This has spurred research into controlled/living polymerization techniques to achieve well-defined poly(alkyl crotonate)s.

Group Transfer Polymerization (GTP) of Alkyl Crotonates

Group Transfer Polymerization (GTP) has emerged as a successful method for the controlled polymerization of alkyl crotonates, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgacs.org

Various catalytic systems have been explored for the GTP of alkyl crotonates. Initially, inorganic Lewis acids like mercury iodide (HgI₂) were used as catalysts. researchgate.netspsj.or.jp However, due to the toxicity of such catalysts, research has shifted towards more environmentally benign options. researchgate.net

Organic acid catalysts, particularly strong Brønsted acids and silicon-based Lewis acids, have proven to be highly effective. acs.orgacs.orgrsc.org For instance, organic superacids such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂) and N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) have been successfully employed. acs.orgresearchgate.netrsc.org These organic acid-catalyzed GTP systems, often using an initiator like 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), can produce poly(alkyl crotonate)s in high yields and with narrow molecular weight distributions (e.g., MWD = 1.14). acs.orgresearchgate.net

A plausible mechanism for GTP of crotonates using a silicon Lewis acid catalyst involves the coordination of the crotonate to the catalyst, generating an activated monomer. rsc.org This activated species then reacts with the initiator or the living polymer chain end, leading to chain growth and the release of the catalyst unit. rsc.org The process repeats to elongate the polymer chain. rsc.org Kinetic modeling of this process has been instrumental in understanding the elementary reactions and optimizing polymerization conditions. semanticscholar.orgrsc.orgrsc.org

Below is a table summarizing the GTP of various alkyl crotonates using an organic acid catalyst system.

| Entry | Monomer | Yield (%) | M_n (x 10^4 g/mol ) | M_w/M_n |

| 1 | Methyl crotonate (MeCr) | >99 | 4.1 | 1.15 |

| 2 | Ethyl crotonate (EtCr) | >99 | 4.8 | 1.14 |

| 3 | n-Propyl crotonate (nPrCr) | >99 | 5.6 | 1.13 |

| 4 | n-Butyl crotonate (nBuCr) | >99 | 6.3 | 1.12 |

| 5 | Isopropyl crotonate (iPrCr) | 85 | 7.2 | 1.18 |

| 6 | sec-Butyl crotonate (sBuCr) | 71 | 6.9 | 1.21 |

Table based on data for polymerization conducted at a monomer/initiator/catalyst feed ratio of 400/1/0.2.

A significant advantage of GTP for crotonate esters is the ability to control the stereoregularity of the resulting polymer, specifically achieving high disyndiotacticity. acs.orgresearchgate.netx-mol.net Disyndiotacticity refers to a specific stereochemical arrangement in polymers derived from α,β-disubstituted vinyl monomers. researchgate.net

The stereochemical outcome of the polymerization is highly influenced by the steric hindrance of the silyl (B83357) groups in both the catalyst and the initiator, as well as the polymerization temperature. acs.orgresearchgate.netx-mol.net For instance, using bulky trialkylsilyl groups in the catalyst and initiator, such as tert-butyldimethylsilyl, leads to a significant enhancement in the disyndiotacticity of poly(ethyl crotonate) (PEC). researchgate.netspsj.or.jp Lower polymerization temperatures also favor the formation of highly disyndiotactic polymers. acs.orgx-mol.net

The degree of disyndiotacticity has a profound effect on the thermal properties of the polymer. acs.orgx-mol.netresearchgate.net Highly disyndiotactic PEC exhibits a significantly higher glass transition temperature (T_g) compared to its less stereoregular counterpart. acs.orgx-mol.net For example, a PEC with 92% disyndiotacticity has a T_g of 201 °C, whereas a sample with 53% disyndiotacticity has a T_g of 82 °C. acs.orgx-mol.netresearchgate.net This enhancement is attributed to the more regular arrangement of polymer chains at higher tacticity, as confirmed by polarizing optical microscopy and X-ray diffraction. acs.orgx-mol.net

Catalytic Systems in GTP, including Organic Acid Catalysts

Coordination-Insertion Copolymerization of Allyl Monomers with Olefins

Coordination-insertion polymerization offers a powerful strategy for incorporating polar monomers, such as those with allyl groups, into polyolefin chains. researcher.lifemdpi.com This method provides a direct and economical route to functionalized polyolefins with controlled microstructures. researcher.life

Late transition metal catalysts, particularly those based on palladium and nickel, have shown great promise in this area. researcher.lifemdpi.com These catalysts are generally more tolerant of polar functional groups compared to early transition metal catalysts. researcher.life Palladium/phosphine-sulfonate catalyst systems have been successfully used to copolymerize ethylene (B1197577) with a variety of allyl monomers, including allyl acetate, allyl alcohol, and protected allylamines, resulting in highly linear copolymers. researcher.lifecapes.gov.brnih.gov

Mechanistic Insights into Polar Comonomer Enchainment

The mechanism of polar comonomer enchainment in coordination-insertion polymerization is a key area of investigation. mdpi.commdpi.com The primary challenge is the potential for the polar functional group of the monomer to deactivate the Lewis acidic metal center of the catalyst. ethz.chresearchgate.net

One proposed mechanism to overcome this involves the polar group assisting in the polymerization. mdpi.com For example, in the copolymerization of ethylene with 6-phenoxy-1-hexene catalyzed by scandium precatalysts, DFT calculations suggest that both the polar group and the olefin moiety coordinate to the scandium ion simultaneously. mdpi.com This "self-assisted" mechanism is believed to be a crucial factor in enhancing the incorporation of polar olefins. mdpi.com

In the context of nickel-catalyzed copolymerization, mechanistic studies have revealed that sterically bulky groups around the nickel center can suppress chain transfer reactions, leading to higher molecular weight copolymers. mdpi.com Furthermore, the introduction of substituents that can have a secondary interaction with the metal center can also improve catalytic activity and comonomer incorporation. mdpi.com The coordination-insertion mechanism generally proceeds via either a 1,2- or 2,1-insertion of the monomer into the metal-alkyl bond. ethz.ch The formation of a stable chelate between the polar group and the metal center can potentially deactivate the catalyst, highlighting the delicate balance required for successful copolymerization. ethz.ch

Synthesis of Functionally Tailored Poly(this compound) Copolymers

The synthesis of copolymers containing this compound is a field of growing interest, driven by the need for polymers with specific, tailored functionalities. By strategically combining this compound with other monomers, it is possible to create materials with properties designed for particular applications, such as controlled degradability or specific rheological behavior. This section explores the synthetic strategies employed to produce these functionally tailored copolymers.

Design and Synthesis of Degradable Polymeric Systems

The incorporation of labile linkages into polymer backbones is a key strategy for designing degradable materials. Radical ring-opening polymerization (rROP) is a prominent method that introduces functional groups, such as esters, into the main chain of vinyl polymers, thereby rendering them susceptible to degradation. researchgate.netacs.org Copolymerization with monomers like cyclic ketene (B1206846) acetals (CKA) is a viable route to impart degradability to otherwise stable vinyl polymers. researchgate.netacs.org The challenge often lies in overcoming unfavorable reactivity ratios between the comonomers to achieve significant incorporation of the degradability-imparting monomer. researchgate.net

A significant advancement in creating degradable polymers involves the copolymerization of crotonate esters with cyclic ketene acetals, such as 2-methylen-1,3-dioxepane (MDO). researchgate.netnih.gov While crotonic acid derivatives are known to be difficult to polymerize due to low propagation rates and unfavorable reactivity ratios with common vinyl monomers, their copolymerization with MDO proceeds surprisingly well. researchgate.netnih.gov

This specific pairing of comonomers leads to the formation of copolymers with a predominantly alternating structure. nih.gov The radical polymerization mechanism involves the radical adding to the exomethylene group of MDO, which then undergoes a ring-opening β-scission to form an ester group within the polymer backbone. nih.gov This process effectively introduces hydrolyzable ester linkages throughout the chain.

The tendency towards alternation has been confirmed by experimental data, including characterization by MALDI-TOF mass spectrometry and the calculation of reactivity ratios. researchgate.netnih.gov The low values of the reactivity ratios for both monomers indicate a strong preference for cross-propagation over homopolymerization, a key characteristic of alternating systems. nih.gov This alternating structure is crucial as it maximizes the number of cleavable ester bonds distributed along the backbone, significantly enhancing the polymer's susceptibility to degradation under basic conditions. researchgate.netnih.gov For instance, studies have shown that under basic conditions (potassium hydroxide (B78521) in methanol (B129727)/THF), the molar mass of these copolymers can be reduced to less than 2 kg/mol within just two hours. researchgate.netnih.gov

| Monomer 1 | Reactivity Ratio (r1) | Monomer 2 | Reactivity Ratio (r2) | Reference |

|---|---|---|---|---|

| MDO | 0.105 | BCr | 0.017 | nih.gov, researchgate.net |

Copolymers for Viscosity Modification and Rheological Control

This compound and other crotonate-containing copolymers are utilized as effective agents for increasing viscosity and modifying the rheological properties of aqueous systems. google.com These copolymers are typically synthesized through free-radical emulsion or solution polymerization. google.com The final properties of the copolymer can be finely tuned by adjusting the types and proportions of the comonomers.

These thickener copolymers are often composed of several key components:

An ethylenically unsaturated carboxylic acid, such as acrylic acid or methacrylic acid. google.com

A surface-active crotonic acid ester. google.com

Esters of acrylic or methacrylic acid with aliphatic alcohols. google.com

Optionally, other ethylenically unsaturated comonomers and a small amount of a polyethylenically unsaturated compound for cross-linking. google.comepo.org

This compound, along with other monomers like diallyl phthalate (B1215562) and allyl methacrylate, can be used as a cross-linking agent in these systems, typically in amounts up to 3% by weight. google.comepo.orggoogleapis.com The inclusion of these cross-linkers can further influence the rheological profile of the final product. google.com The resulting copolymer dispersions, which are often prepared as low-viscosity latexes, thicken significantly upon neutralization of the acidic carboxyl groups with a base. epo.org The choice of comonomers also impacts other properties like the glass transition temperature, which in turn affects the performance of the copolymer as a rheology modifier. epo.org For example, incorporating butyl acrylate (B77674) can lower the glass transition temperature, resulting in a "softer" copolymer. epo.org

| Component Type | Example Monomers | Function | Typical Weight % | Reference |

|---|---|---|---|---|

| Unsaturated Carboxylic Acid | Acrylic acid, Methacrylic acid, Crotonic acid | Provides water-solubility/dispersibility upon neutralization | 1-45% | google.com |

| Surface-Active Crotonic Acid Ester | Esters with ethoxylated alcohols | Enhances thickening capacity | 0.5-30% | google.com |

| (Meth)acrylic Acid Ester | Butyl acrylate, Methacrylic acid esters | Main comonomer, influences Tg and backbone properties | 30-85% | google.com, epo.org |

| Cross-linking Agent | This compound, Allyl methacrylate, Diallyl phthalate | Influences final rheological properties | 0-3% | google.com, epo.org |

Mechanistic Investigations of Chemical Reactions Involving Allyl Crotonate

Radical Reaction Pathways and Intermediates

Understanding Radical Propagation in Allylic Systems

Radical reactions in allylic systems, such as those involving allyl crotonate, are characterized by the formation of a resonance-stabilized allylic radical. This stability plays a crucial role in directing the reaction's regioselectivity. The abstraction of an allylic hydrogen is favored because the resulting radical is delocalized over the three-carbon π-system, which lowers the bond dissociation energy of the allylic C-H bond compared to vinylic or alkylic C-H bonds. libretexts.orgpressbooks.pub

The general mechanism for radical propagation in an allylic system proceeds through a chain reaction involving initiation, propagation, and termination steps. quimicaorganica.org

Initiation: The reaction is typically initiated by the homolytic cleavage of a weak bond in an initiator molecule, often induced by heat or UV light, to generate radicals. For instance, N-bromosuccinimide (NBS) is a common reagent used to provide a low, constant concentration of bromine radicals (Br•) for allylic bromination. pressbooks.pub

Propagation: This stage consists of two key steps. First, a bromine radical abstracts an allylic hydrogen from the alkene, forming hydrogen bromide (HBr) and a resonance-stabilized allyl radical. libretexts.org This allyl radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the allyl bromide product and regenerating a bromine radical, which continues the chain. If the allyl radical is asymmetrical, a mixture of isomeric products can be formed. libretexts.orgpressbooks.pub

Termination: The chain reaction is terminated when radicals combine with each other. quimicaorganica.org

Studies on the reactions of allyl radicals with various olefins have shown that these radicals can participate in both hydrogen abstraction and addition to double bonds. cdnsciencepub.com The specific pathway taken depends on the reaction conditions and the structure of the reactants. The stability of the allylic radical significantly influences the favorability of substitution at the allylic position over addition to the double bond, especially at low halogen concentrations. libretexts.org

Oxidative Degradation Mechanisms (e.g., Permanganate (B83412) Oxidation of Crotonates)

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of reacting with a wide array of organic functional groups, including the carbon-carbon double bonds found in crotonates. libretexts.org The oxidation of alkenes by permanganate can lead to different products depending on the reaction conditions. Under mild, neutral, or alkaline conditions, alkenes are typically converted to 1,2-diols (glycols) via a syn-addition mechanism involving a cyclic manganate (B1198562) ester intermediate. libretexts.org However, under more vigorous conditions (e.g., heat, acidic or more concentrated basic solutions), the glycol can be further oxidized, leading to the cleavage of the carbon-carbon bond to form carboxylic acids, ketones, or carbon dioxide. libretexts.org

The kinetics and mechanism of the permanganate oxidation of trans-crotonic acid have been studied, revealing that the reaction is first-order with respect to both the permanganate ion and the crotonate. researchgate.net The formation of manganese(III) as a short-lived intermediate has been observed. researchgate.net Theoretical studies on the permanganate oxidation of alkenes suggest that the reaction proceeds through a [3+2] cycloaddition transition state. researchgate.net The reactivity is influenced by substituents on the double bond, with electron-donating groups generally increasing the reaction rate. acs.org

In the context of this compound, both the allyl and the crotonate moieties present reactive sites for permanganate oxidation. The double bond in the crotonate portion is susceptible to oxidation, as is the double bond in the allyl group. The oxidation of allyl alcohol by permanganate has been studied, and it shows reactivity comparable to other alkenes. researchgate.netacs.org The specific products of the complete oxidation of this compound by permanganate would likely involve cleavage of both double bonds, ultimately leading to smaller carboxylic acids and carbon dioxide. The initial steps, however, would involve the formation of diols at one or both of the double bonds.

The atmospheric oxidation of allyl acetate (B1210297), a structurally related compound, by OH radicals has been shown to produce acetoxyacetaldehyde and formaldehyde (B43269) as major products, indicating cleavage of the C=C bond. acs.orgresearchgate.net This suggests that oxidative degradation of the allyl group in this compound under different conditions could also lead to cleavage products.

| Reactant | Oxidant | Conditions | Key Intermediates/Products |

| Alkenes | KMnO₄ | Mild (cold, dilute, neutral/alkaline) | Glycols (syn-addition) |

| Alkenes | KMnO₄ | Vigorous (hot, acidic/basic) | Carboxylic acids, ketones (C-C cleavage) |

| trans-Crotonic Acid | MnO₄⁻ | pH 0.5-5.0 | Manganese(III) intermediate |

| Allyl Acetate | OH radicals | Atmospheric | Acetoxyacetaldehyde, Formaldehyde |

C-H Activation via Radical Pathways

The activation of C-H bonds, particularly allylic C-H bonds, via radical pathways is a fundamental process in organic chemistry. libretexts.org The relative weakness of the allylic C-H bond makes it a prime target for abstraction by radical species. libretexts.orgpressbooks.pub This reactivity is exploited in various synthetic transformations, including allylic halogenation and oxidation. pressbooks.pubquimicaorganica.org

In the context of this compound, there are allylic C-H bonds on the carbon adjacent to the double bond of the allyl group. These hydrogens are susceptible to abstraction by radicals, which would generate a resonance-stabilized allyl radical. This intermediate can then undergo further reactions, such as coupling with another radical or reacting with a trapping agent.

Metal-catalyzed processes can also facilitate allylic C-H activation, often proceeding through the formation of a π-allyl metal intermediate. nih.govrsc.org While not always strictly a radical-only pathway, these reactions can involve radical-like steps or compete with radical processes. For example, some palladium-catalyzed allylic C-H functionalization reactions are thought to proceed via a π-allyl palladium intermediate, which can be generated through the direct cleavage of an allylic C-H bond. nih.govrsc.org These methods allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Allylic Functionalization and Reductive Elimination

Palladium catalysis is a cornerstone of modern organic synthesis, with allylic functionalization being a particularly powerful application. researchgate.net These reactions typically involve the formation of a π-allylpalladium intermediate, which can then react with a wide range of nucleophiles. rsc.org In the case of substrates like this compound, which contains an allylic leaving group (the crotonate ester can be considered as such in certain contexts, or the allyl group itself can be the target), palladium(0) catalysts can perform an oxidative addition to form a π-allylpalladium(II) complex. ucmerced.edu

The general catalytic cycle for a palladium-catalyzed allylic substitution involves:

Oxidative Addition: A Pd(0) catalyst reacts with an allylic substrate to form a π-allylpalladium(II) intermediate. libretexts.org

Nucleophilic Attack: A nucleophile attacks the π-allyl ligand. This attack can occur either on the same side as the palladium (syn-attack) or on the opposite side (anti-attack), depending on the nature of the nucleophile and the ligands on the palladium.

Reductive Elimination: This step forms the new C-Nu bond and regenerates the Pd(0) catalyst. libretexts.org In some cases, particularly in allyl-allyl cross-coupling reactions, the bond-forming step is a 3,3'-reductive elimination from a bis(allyl)palladium species. nih.gov

Reductive elimination is the final step in many palladium-catalyzed cross-coupling reactions, where two organic groups attached to the palladium center couple and are eliminated from the metal, which is reduced in its oxidation state (typically from Pd(II) to Pd(0) or Pd(IV) to Pd(II)). libretexts.orgnih.gov The facility of this step can be influenced by various factors, including the nature of the ligands and any additives. For instance, benzoquinone has been shown to promote the reductive elimination step in certain Pd-catalyzed C-H activation reactions. researchgate.net Ligands can also play a crucial role; for example, 4,5-diazafluorenone has been demonstrated to facilitate C-O reductive elimination from a π-allyl-Pd(II) intermediate in allylic acetoxylation. nih.gov

Palladium-catalyzed methods have been developed for the functionalization of allylic C-H bonds, offering a direct route to modify allylic systems without the need for a pre-installed leaving group. ucmerced.edu These reactions often involve an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after the product is released. rsc.org

| Catalytic Step | Description |

| Oxidative Addition | Pd(0) inserts into an allylic C-X bond to form a π-allylpalladium(II) complex. |

| Transmetalation | An organometallic nucleophile transfers its organic group to the palladium center (common in cross-coupling). |

| Nucleophilic Attack | A nucleophile attacks the π-allyl ligand of the palladium complex. |

| Reductive Elimination | Two organic ligands on the palladium couple, forming a new bond and regenerating the Pd(0) catalyst. |

Ruthenium-Catalyzed Hydrosilylation of Allyl-Functionalized Derivatives

Hydrosilylation is a reaction where a silicon-hydrogen bond adds across a carbon-carbon double or triple bond. This process is a highly efficient and atom-economical method for synthesizing organosilanes. While platinum catalysts are most common, ruthenium complexes have emerged as effective catalysts for hydrosilylation, sometimes offering unique selectivity. mdpi.com

Ruthenium-catalyzed hydrosilylation of allyl-functionalized compounds has been shown to be an efficient process. For example, reactions of allyl-functionalized poly(ethylene glycol) (PEG) derivatives with alkoxysilanes proceed in high yields using a ruthenium catalyst like [RuCl₂(nbd)]n. fao.orgresearchgate.net Mechanistic studies suggest that the PEG moiety can coordinate to the ruthenium atom, influencing the reaction's selectivity. fao.orgresearchgate.net

The mechanism of ruthenium-catalyzed hydrosilylation can vary depending on the specific catalyst and substrates. One common proposal is the Chalk-Harrod mechanism, which involves:

Oxidative addition of the Si-H bond to the ruthenium center.

Coordination of the alkene (the allyl group in this case) to the metal.

Insertion of the alkene into the Ru-H bond (or alternatively, into the Ru-Si bond).

Reductive elimination of the resulting alkyl- or vinylsilane to regenerate the active catalyst.

Ruthenium catalysts have also been noted for their ability to promote competing reactions like isomerization and hydrogenation, which can occur alongside hydrosilylation. mdpi.com For instance, in the reaction of trans-benzyl crotonate with triethylsilane catalyzed by a Grubbs catalyst, both reduction of the double bond and silylation products were observed, with the product ratio depending on the silane (B1218182) concentration. mdpi.com This highlights the complex reactivity that can be accessed with ruthenium catalysts in the presence of olefins and silanes.

Cobalt-Catalyzed Intermolecular Allylic C-H Amination

Cobalt-catalyzed intermolecular allylic C-H amination presents a powerful method for the direct installation of nitrogen-containing functional groups. Research indicates that these reactions exhibit a notable selectivity for electron-deficient olefins, a category to which this compound belongs. nih.gov The mechanism is understood to proceed through a cobalt-nitrene intermediate.

The catalytic cycle is initiated by the reaction of a cobalt catalyst with a nitrene source, such as a tosyl-protected amine derivative like bromamine-T, to form a cobalt(III)-nitrene species. rsc.org This electrophilic intermediate then engages with the this compound substrate. The electron-withdrawing nature of the crotonate ester group influences the regioselectivity of the C-H bond activation. The reaction preferentially occurs at the allylic C-H bond, leading to the formation of a C-N bond and yielding an allylic amine product. nih.gov

Mechanistic studies, in some cases involving a combination of a photocatalyst and a cobalt complex, suggest a hydrogen atom transfer (HAT) pathway. researchgate.net This process allows for the site-selective amination of alkenes. researchgate.net While challenges in intermolecular allylic amination persist, such as the need for excess substrate in some systems, cobalt catalysis offers a distinct advantage in its reactivity profile with functionalized molecules like arylcrotonate esters. nih.gov

Table 1: Examples of Cobalt-Catalyzed Allylic C-H Amination This table is illustrative, based on typical findings in the field as specific data for this compound was not available in the search results.

| Catalyst System | Nitrene Source | Substrate Type | Key Mechanistic Step | Ref. |

|---|---|---|---|---|

| Cobalt-Porphyrin | Bromamine-T | Alkanes | Nitrene Insertion | rsc.org |

| Co Complex + Photocatalyst | Alkyl Amines | Unactivated Alkenes | Hydrogen Atom Transfer (HAT) | researchgate.net |

Organocatalytic Reaction Mechanisms

Photochemical Activation of Allyl Groups and Radical Interception

Organocatalytic strategies utilizing photochemical activation provide a unique pathway for C-C bond formation involving allyl groups. This approach leverages the ability of visible light to excite a temporary, catalytically-formed species, initiating a radical-based mechanism. researchgate.net This method can overcome the regioselectivity and chemoselectivity challenges often associated with traditional polar pathways. researchgate.net

The process typically begins with the reaction of an α,β-unsaturated aldehyde or ketone (like the crotonate moiety) with a chiral amine organocatalyst to form a chiral iminium ion. researchgate.net Upon absorption of visible light, this iminium ion is promoted to an excited state, transforming it into a potent single-electron oxidant. researchgate.nettesisenred.net This photoexcited iminium ion can then oxidize a suitable allyl donor, such as an allyl silane, via a single-electron transfer (SET) event. This oxidation generates an allylic radical. researchgate.net

The newly formed allyl radical is then intercepted stereoselectively by the substrate, which is still activated as part of the chiral iminium ion complex. researchgate.net This radical-radical coupling forms the desired C-C bond at the β-position of the original unsaturated system. This radical-based mechanism is particularly valuable as it allows for the conjugate addition of allyl groups, a transformation that is otherwise difficult to control. researchgate.net

Computational Elucidation of Organocatalyst Roles and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of organocatalytic reactions and the origins of stereoselectivity. nih.govresearchgate.net These theoretical studies provide detailed models of transition states, allowing researchers to rationalize observed reactivity and selectivity trends. researchgate.netnih.gov

For reactions involving chiral organocatalysts, computational models reveal how the catalyst creates a specific three-dimensional environment around the substrate. The stereochemical outcome is primarily determined by a delicate balance of non-covalent interactions, including steric hindrance, hydrogen bonding, and dispersion forces, between the catalyst and the reacting species. nih.gov By precisely mapping the energy landscapes of different reaction pathways, computational studies can predict which diastereomeric transition state is lower in energy, thus forecasting the major product isomer. nih.gov

In the context of reactions with this compound, these computational investigations can clarify the role of the organocatalyst in orienting the substrate and the incoming nucleophile or radical. For example, in aminocatalysis, DFT calculations can model the formation of different enamine or iminium ion intermediates and their subsequent reaction, explaining how substituents on the catalyst scaffold direct the attack to a specific face of the molecule. nih.gov This deep mechanistic insight is crucial for the rational design and optimization of new, more effective, and highly selective organocatalysts. nih.gov

Ylide-Mediated Reactions

Reaction Mechanisms of Crotonate-Derived Sulfur Ylides

Sulfur ylides derived from crotonate esters are versatile reagents in organic synthesis. These species are typically generated in situ from the corresponding sulfonium (B1226848) salt precursor by treatment with a base. nih.gov The deprotonation of the sulfonium salt at the α-carbon (adjacent to the sulfur atom) yields a highly reactive ylide.

A plausible mechanism involves the formation of an allylic ylide which exists as a pair of key resonance structures. nih.govclockss.org In one resonant form, the negative charge resides on the α-carbon, making it a potent nucleophile. In the other, the charge is delocalized to the γ-carbon of the crotonate backbone. This dual reactivity allows the crotonate-derived sulfur ylide to act as a one-carbon, two-carbon, three-carbon, or even a four-carbon synthon, depending on the reaction partner and conditions. nih.govclockss.orgacs.orgacs.org The reaction is often initiated by a Michael addition, where one of the nucleophilic carbons of the ylide attacks an electron-deficient alkene. clockss.org

Cascade and Domino Processes Initiated by Ylides

The rich reactivity of crotonate-derived sulfur ylides makes them excellent initiators for cascade and domino reactions, enabling the rapid construction of complex molecular architectures from simple starting materials. These sequential reactions are typically triggered by the initial Michael addition of the ylide to an electrophilic partner. clockss.orgrsc.org

A variety of annulation strategies have been developed, showcasing the ylide's versatility. For instance, in [4+3] cycloadditions, the ylide acts as a four-carbon component, reacting with a three-atom partner like a thioaurone or an arylidene-1H-indene-1,3(2H)-dione to form seven-membered rings. nih.govrsc.org In other cases, the ylide functions as a three-carbon synthon in [3+4] annulations with partners like alkenylthiazolones, also yielding seven-membered heterocyclic systems. clockss.org By simply changing the base used for its generation, the ylide's reactivity can be diverted, allowing it to function as a two-carbon synthon in alternative annulation pathways. acs.org These domino processes, which often involve a sequence of Michael addition, proton transfer, and intramolecular nucleophilic attack followed by elimination of the sulfide, provide efficient access to a diverse range of functionalized carbocycles and heterocycles. nih.govclockss.orgchemrxiv.org

Table 2: Optimization of a [4+3] Annulation Reaction Using a Crotonate-Derived Sulfur Ylide Data adapted from reference nih.gov. Reaction of 1,3-indanedione, benzaldehyde, and a crotonate sulfonium salt.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NaHCO₃ | DCM | 76 |

| 2 | K₂CO₃ | DCM | 81 |

| 3 | Cs₂CO₃ | DCM | 85 |

| 4 | DBU | DCM | 65 |

| 5 | Et₃N | DCM | 58 |

| 6 | Cs₂CO₃ | CHCl₃ | 82 |

| 7 | Cs₂CO₃ | THF | 75 |

Stereochemical Control in Reactions of Crotonates

The stereochemical outcome of chemical reactions is a critical aspect of organic synthesis, dictating the three-dimensional arrangement of atoms in a molecule. In reactions involving crotonates, such as this compound, controlling the stereochemistry is essential for producing specific isomers with desired properties. This section delves into the mechanistic details governing stereocontrol in two key reaction types: Michael additions and halogenation.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. When applied to crotonates, new stereocenters can be generated, and the relative configuration of these centers (diastereoselectivity) is influenced by several factors.

Detailed research has illuminated the significant role of the nucleophile, substrate, and reaction conditions in directing the diastereochemical course of Michael additions to crotonates.

Influence of the Nucleophile and Substrate Structure:

The structure of both the Michael donor (nucleophile) and the Michael acceptor (crotonate) plays a pivotal role in the stereochemical outcome. For instance, in the conjugate addition of lithiated α-sulfonylallylic carbanions to ethyl crotonate, the presence of a remote aromatic group on the nucleophile has a profound impact on diastereoselectivity. beilstein-journals.org This effect is attributed to a proposed cation-π interaction between the lithium ion and the aromatic ring, which helps to create a more rigid transition state, thereby favoring the formation of one diastereomer over the other. beilstein-journals.org

A study comparing different aromatic substituents on the chiral auxiliary of the nucleophile revealed that the 9-anthryl group led to exceptionally high diastereoselectivity (over 99% dr), highlighting the importance of the specific aromatic system. beilstein-journals.org In contrast, when the aromatic group was replaced with a non-aromatic cyclohexyl group, no diastereoselectivity was observed. beilstein-journals.org This underscores the critical role of the aromatic π-system in transmitting the chiral information.

The reaction of lithium enolates with allyl 3-(trifluoromethyl)acrylate, a related α,β-unsaturated ester, also demonstrates high diastereoselectivity. sci-hub.se The presence of the trifluoromethyl group is thought to stabilize the intermediate enolate through intramolecular interactions between the lithium and fluorine atoms, leading to a highly ordered transition state and excellent stereocontrol. sci-hub.se

Role of Catalysts and Additives:

The choice of catalyst and additives can dramatically influence diastereoselectivity. Chiral oxazolidinones have been effectively used as chiral auxiliaries to induce diastereoselective conjugate additions to crotonates. nih.gov By varying Lewis acid additives, the solvent, or the nature of the organometallic nucleophile, it is possible to selectively produce either diastereomer of the product. nih.gov

For example, the use of different bases in ylide-initiated Michael additions can control the regioselectivity and diastereoselectivity of the subsequent cyclization reactions. nih.gov Similarly, bifunctional thiourea (B124793) catalysts have been shown to promote the Michael addition of various nucleophiles to alkylidenemalonates, with the substrate structure being a key determinant for the level of enantiodiscrimination. researchgate.net

Table 1: Diastereoselectivity in the Michael Addition of Lithiated α-Sulfonylallylic Carbanions to Ethyl Crotonate

| Entry | Aromatic Group (Ar) in Nucleophile | Diastereomeric Ratio (dr) |

| 1 | Phenyl | >8:2 |

| 2 | 1-Naphthyl | >8:2 |

| 3 | Cyclohexyl | 1:1 |

| 4 | 4-Methoxyphenyl | >8:2 |

| 5 | 4-Nitrophenyl | >8:2 |

| 6 | 9-Anthryl | >99:1 |

| 7 | 2-Anthryl | >8:2 |

| 8 | Mesityl | >8:2 |

Data sourced from references beilstein-journals.org. The diastereomeric ratio refers to the ratio of the two possible diastereomeric products.

Cis-Trans Isomerization in Intermediate Radicals during Halogenation

Halogenation of allylic systems can proceed via a radical chain mechanism, particularly when using reagents like N-bromosuccinimide (NBS) at low concentrations of the halogen. libretexts.orglibretexts.org A key feature of this process is the formation of an allylic radical intermediate. This radical is resonance-stabilized, with the unpaired electron delocalized over two carbon atoms. libretexts.org

The geometry of this intermediate radical is not fixed, and rotation around the carbon-carbon single bond can lead to cis-trans isomerization. The barrier to rotation in the allyl radical is relatively low, facilitating this isomerization. stackexchange.com The final product distribution of cis and trans allylic halides depends on the relative rates of halogen trapping of the isomeric radicals and the rate of their interconversion.

Studies on the reduction of cis and trans allylic halides with triphenyltin (B1233371) hydride, which proceeds through an allylic radical intermediate, have shown varying degrees of cis-trans isomerization. researchgate.net This isomerization was found to be dependent on both the concentration of the reactants and the structure of the radical. researchgate.net

In the context of halogenation, chlorination of compounds like crotonitrile and methyl crotonate with tert-butyl hypochlorite (B82951) also results in varying amounts of cis-trans isomerization. researchgate.net This indicates that the intermediate allylic radicals can interconvert before being trapped by a chlorine atom.

The mechanism of cis-trans isomerization catalyzed by thiyl radicals (RS•) involves the reversible addition of the radical to the double bond. researchgate.net The subsequent β-elimination of the thiyl radical favors the formation of the more thermodynamically stable trans isomer. researchgate.net

Table 2: Factors Influencing Cis-Trans Isomerization of Allylic Radicals

| Factor | Observation |

| Radical Structure | The presence of electron-withdrawing groups (e.g., -CN, -CO2CH3) can influence the stability and isomerization of the allylic radical. researchgate.net |

| Concentration | The degree of isomerization during reduction with triphenyltin hydride is concentration-dependent. researchgate.net |

| Reaction Conditions | In radical halogenation, low concentrations of the halogen favor the radical pathway where isomerization can occur. libretexts.orglibretexts.org |

This table summarizes general findings from the referenced literature.

Computational and Theoretical Studies on Allyl Crotonate Systems

Quantum Mechanical (QM) Investigations

Quantum mechanical methods provide a foundational approach to understanding the electronic structure and reactivity of molecules like allyl crotonate. These computational techniques allow for the detailed exploration of reaction mechanisms, transition states, and the energetic landscapes that govern chemical transformations.

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the intricacies of chemical reactions involving this compound and related systems. nih.govias.ac.inresearchgate.net By approximating the electron density of a molecule, DFT methods can efficiently calculate its electronic structure and energy, providing valuable insights into reaction pathways and the geometries of transient species. nih.gov

The reactivity and stereochemical outcome of reactions involving this compound are intrinsically linked to the conformational preferences of the reactants and any intermediates formed during the reaction. Computational studies, often employing DFT methods, are crucial for identifying the most stable conformations and understanding the subtle interplay of steric and electronic effects that dictate their relative energies. sci-hub.semdpi.com

For instance, in the context of the Ireland-Claisen rearrangement, a sequential enolate-Michael addition followed by the rearrangement of an this compound derivative has been studied. sci-hub.se The high stereoselectivity observed in the Michael addition step is well-understood and analogous to the aldol (B89426) reaction and alkylation of acylated oxazolidinones. sci-hub.se To explain the high diastereofacial selectivity of the subsequent Claisen rearrangement, two chair-like transition state models, TS-re and TS-si, are typically considered. sci-hub.se These models account for the preferential attack of the allyl group on one face of the vinyl part, with the conformation arranged to minimize steric hindrance based on the allylic 1,3-strain concept. sci-hub.se